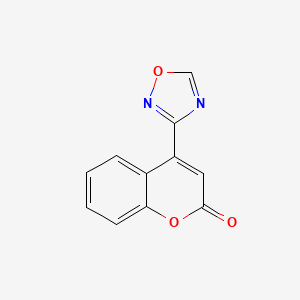
2H-1-Benzopyran-2-one, 4-(1,2,4-oxadiazol-3-yl)-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2H-1-Benzopyran-2-one, 4-(1,2,4-oxadiazol-3-yl)-: is a synthetic organic compound that belongs to the class of benzopyrans. Benzopyrans are known for their diverse biological activities and are often used in medicinal chemistry for drug development. This particular compound features a benzopyran core with an oxadiazole moiety, which can contribute to its unique chemical and biological properties.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 2H-1-Benzopyran-2-one, 4-(1,2,4-oxadiazol-3-yl)- typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of a benzopyran derivative with a suitable oxadiazole precursor in the presence of a catalyst. The reaction conditions often require specific temperatures and solvents to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. The process may include steps such as purification, crystallization, and quality control to ensure the final product meets industry standards.
化学反应分析
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, often using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions may involve reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: The oxadiazole moiety can participate in nucleophilic substitution reactions, where nucleophiles replace specific atoms or groups within the molecule.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.
Substitution: Nucleophiles like amines, thiols, or halides, often in the presence of a base or acid catalyst.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce alcohols or amines.
科学研究应用
Chemistry: In chemistry, 2H-1-Benzopyran-2-one, 4-(1,2,4-oxadiazol-3-yl)- is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology: The compound has potential applications in biological research, particularly in the study of enzyme interactions and cellular pathways. Its ability to interact with biological molecules makes it a valuable tool for probing biological systems.
Medicine: In medicinal chemistry, this compound is investigated for its potential therapeutic properties. It may exhibit activities such as anti-inflammatory, antimicrobial, or anticancer effects, making it a candidate for drug development.
Industry: Industrially, the compound can be used in the development of new materials, such as polymers or coatings, due to its chemical stability and reactivity.
作用机制
The mechanism of action of 2H-1-Benzopyran-2-one, 4-(1,2,4-oxadiazol-3-yl)- involves its interaction with specific molecular targets within biological systems. The oxadiazole moiety can bind to enzymes or receptors, modulating their activity. This interaction can lead to changes in cellular pathways, ultimately resulting in the compound’s observed biological effects.
相似化合物的比较
- 2H-1-Benzopyran-2-one, 4-hydroxy-3-(1,2,3,4-tetrahydro-1-naphthalenyl)-
- 2H-1-Benzopyran-2-one, 7-methoxy-
- Hydrocoumarin (2H-1-Benzopyran-2-one, 3,4-dihydro-)
- Coumarin (2H-1-Benzopyran-2-one)
Uniqueness: What sets 2H-1-Benzopyran-2-one, 4-(1,2,4-oxadiazol-3-yl)- apart from these similar compounds is the presence of the oxadiazole moiety. This functional group can impart unique chemical and biological properties, such as enhanced stability, reactivity, or specific interactions with biological targets, making it a valuable compound for various applications.
属性
CAS 编号 |
216987-71-2 |
|---|---|
分子式 |
C11H6N2O3 |
分子量 |
214.18 g/mol |
IUPAC 名称 |
4-(1,2,4-oxadiazol-3-yl)chromen-2-one |
InChI |
InChI=1S/C11H6N2O3/c14-10-5-8(11-12-6-15-13-11)7-3-1-2-4-9(7)16-10/h1-6H |
InChI 键 |
ZLYVVFCBKRJYBX-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C2C(=C1)C(=CC(=O)O2)C3=NOC=N3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



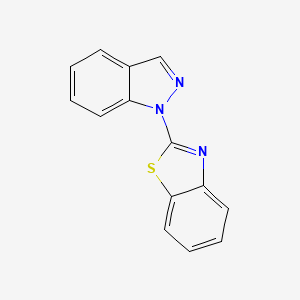
![2-Oxazolidinone, 3-[(1R)-1-cyclohexyl-2-nitroethyl]-4-phenyl-, (4R)-](/img/structure/B14245855.png)

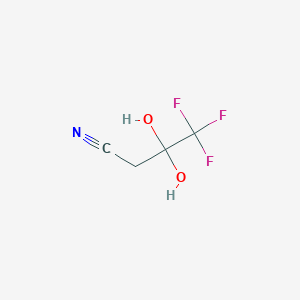
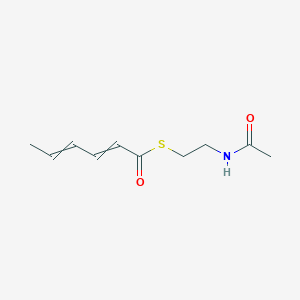
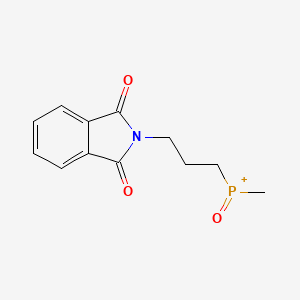
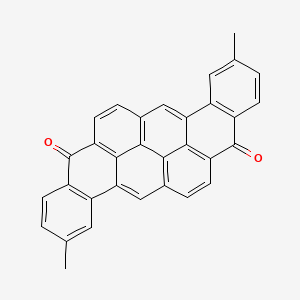
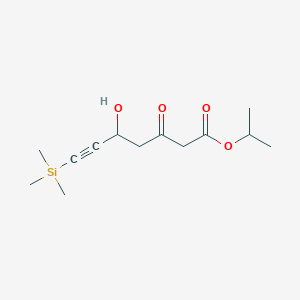
![Aziridine, 2-benzoyl-1-[(4-methylphenyl)sulfonyl]-3-phenyl-, (2R,3S)-](/img/structure/B14245913.png)
![Benzamide, 3-chloro-N-[(1H-tetrazol-5-ylamino)carbonyl]-](/img/structure/B14245931.png)
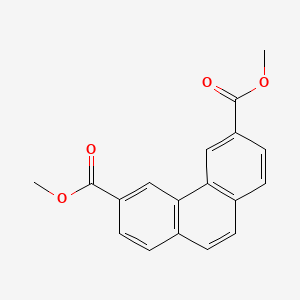
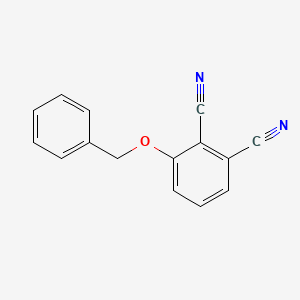
![Ethyl ethyl[4-(piperidin-4-yl)butyl]carbamate](/img/structure/B14245951.png)
